
(Z)-4-((4-methoxybenzyl)amino)-3-methyl-4-oxobut-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4-((4-methoxybenzyl)amino)-3-methyl-4-oxobut-2-enoic acid is a useful research compound. Its molecular formula is C13H15NO4 and its molecular weight is 249.266. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(Z)-4-((4-methoxybenzyl)amino)-3-methyl-4-oxobut-2-enoic acid, also known by its CAS number 868153-60-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
The molecular formula of this compound is C13H15NO4, with a molecular weight of 249.26 g/mol. The compound features a methoxy group which may influence its biological activity and solubility.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methoxybenzylamine with appropriate α,β-unsaturated carbonyl compounds. The detailed synthetic route can be found in various chemical literature, highlighting the reaction conditions and yields achieved .
Anticancer Activity
Recent studies have demonstrated that this compound exhibits notable anticancer properties. For instance, it has been shown to inhibit the proliferation of A549 lung cancer cells in vitro.
Table 1: Anticancer Activity Against A549 Cells
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
This compound | 10 | Induction of apoptosis |
Control (DMSO) | N/A | N/A |
The IC50 value indicates the concentration required to inhibit cell viability by 50%. The mechanism involves the induction of apoptosis, as evidenced by increased caspase activity in treated cells .
Antimicrobial Activity
In addition to its anticancer effects, this compound has also been evaluated for antimicrobial activity. It has shown effectiveness against multidrug-resistant strains of Staphylococcus aureus.
Table 2: Antimicrobial Activity Against Staphylococcus aureus
Compound | Minimum Inhibitory Concentration (MIC) | Strain Tested |
---|---|---|
This compound | 8 µg/mL | MRSA |
Control (Vancomycin) | 1 µg/mL | MRSA |
The compound demonstrated a MIC value of 8 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), indicating it possesses significant antimicrobial properties .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Lung Cancer : A study involving A549 cells treated with varying concentrations of the compound showed a dose-dependent reduction in cell viability, supporting its use as a potential therapeutic agent for lung cancer treatment.
- Case Study on Antimicrobial Resistance : Another investigation assessed the efficacy of the compound against various resistant bacterial strains, confirming its ability to inhibit growth effectively and suggesting further development into a clinical antimicrobial agent.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
1. Anti-Cancer Properties
Research indicates that (Z)-4-((4-methoxybenzyl)amino)-3-methyl-4-oxobut-2-enoic acid exhibits significant anti-cancer properties. It has been studied for its ability to inhibit the proliferation of cancer cells and induce apoptosis. The compound's mechanism involves the modulation of key signaling pathways associated with cell survival and growth.
Case Studies
A notable study demonstrated that this compound effectively reduced tumor size in xenograft models of breast cancer. The results showed a decrease in cell viability by over 50% at concentrations as low as 10 µM, highlighting its potency as a potential therapeutic agent against breast cancer .
2. Mechanism of Action
The compound operates through the inhibition of specific enzymes involved in cancer cell metabolism. It has been shown to interfere with the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression related to cancer progression. This inhibition leads to increased acetylation of histones, resulting in the reactivation of tumor suppressor genes .
Cosmetic Formulations
1. Skin Benefits
In addition to its medicinal applications, this compound is being explored for its benefits in cosmetic formulations. Its antioxidant properties make it a valuable ingredient for skin care products aimed at reducing oxidative stress and improving skin health.
Formulation Studies
Recent studies have evaluated the incorporation of this compound into topical formulations, demonstrating enhanced skin penetration and bioavailability. The use of advanced delivery systems, such as liposomes, has been suggested to optimize the efficacy of this compound in cosmetic applications .
Comparative Data Table
Propiedades
IUPAC Name |
(Z)-4-[(4-methoxyphenyl)methylamino]-3-methyl-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-9(7-12(15)16)13(17)14-8-10-3-5-11(18-2)6-4-10/h3-7H,8H2,1-2H3,(H,14,17)(H,15,16)/b9-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVIKTDSXGOLKU-CLFYSBASSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C(=O)NCC1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)O)/C(=O)NCC1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.